molecular formula C18H25NO6 B14089079 [(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid

[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid

Cat. No.: B14089079
M. Wt: 351.4 g/mol
InChI Key: KEIATKRFQPGUKN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, a methoxy group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid typically involves multiple steps, starting from simpler precursors. One common approach is to introduce the tert-butoxycarbonyl group using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxy group would yield a hydroxy derivative .

Scientific Research Applications

[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing selective modification of other functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1S)-7-hydroxy-6-methoxy-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydroisoquinolin-1-yl]acetic acid

InChI

InChI=1S/C18H25NO6/c1-17(2,3)25-16(23)19-7-6-11-8-14(24-5)13(20)9-12(11)18(19,4)10-15(21)22/h8-9,20H,6-7,10H2,1-5H3,(H,21,22)/t18-/m0/s1

InChI Key

KEIATKRFQPGUKN-SFHVURJKSA-N

Isomeric SMILES

C[C@@]1(C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)O)CC(=O)O

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.